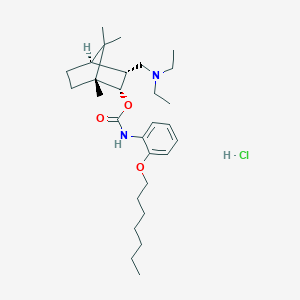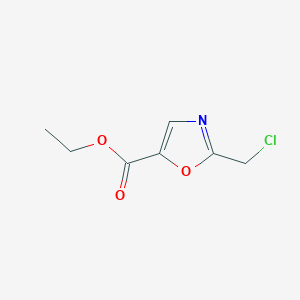
Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate is a chemical compound that serves as a versatile intermediate for the synthesis of various substituted oxazoles. It is a part of the oxazole family, which are heterocyclic compounds containing an oxygen and a nitrogen atom in a five-membered ring. The presence of the chloromethyl group at the second position and the carboxylate ester at the fifth position makes it a reactive scaffold for further chemical transformations .
Synthesis Analysis
The synthesis of substituted oxazoles from ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate involves a sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions. This methodology allows for the creation of a series of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles, demonstrating the compound's utility in the synthesis of complex molecular structures . Additionally, the synthesis of related compounds, such as ethyl 1,2,4-triazole-3-carboxylate, has been described using ethyl carboethoxyformimidate hydrochloride as a starting material, followed by alkylation and deprotection steps .
Molecular Structure Analysis
The molecular structure of related compounds, such as ethyl (2-chloromethyl-2,3-dihydro-5H-oxazolo[3, 2-a]pyrimidin-5-one)-6-carboxylate, has been characterized by techniques like powder and single-crystal X-ray diffraction. These studies provide insight into the polymorphism of the compound, revealing different crystalline forms and solid-solid transitions between these forms .
Chemical Reactions Analysis
Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including substitution reactions to prepare 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. The chloromethyl group is particularly reactive, allowing for the introduction of different functional groups at the 2-position of the oxazole ring . The compound's reactivity is further exemplified by its use in the synthesis of extended oxazoles and the unexpected reaction with thiourea, which involves an ANRORC rearrangement and N-formylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate and its derivatives can be studied using various analytical techniques. Differential scanning calorimetry (DSC), infrared (IR), and Raman spectroscopy have been employed to characterize the polymorphic forms of related compounds . Additionally, the photophysical properties of similar compounds, such as ethyl 2-arylthiazole-5-carboxylates, have been investigated, revealing absorptions mainly due to π→π* transitions and fluorescence possibly due to dual emission from different excited states .
Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Transformations Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate serves as a versatile intermediate in various synthetic methodologies, contributing significantly to the development of novel organic compounds. For instance, efficient synthesis methods have been developed under solvent-free conditions for ethyl 2-thioxo-2,3-dihydro-1,3-oxazole-5-carboxylates or ethyl 5-methyl-2-thioxo-2,3-dihydro-1,3-oxazole-4-carboxylates. These methods involve the reaction between ammonium thiocyanate, acid chlorides, and ethyl bromopyruvate or ethyl 2-chloroacetoacetate, facilitated by N-methylimidazole (Yavari, Hossaini, Souri, & Sabbaghan, 2008). Such innovations underscore the compound's utility in creating functionalized 1,3-oxazoline-2-thiones, highlighting its importance in organic synthesis and the development of new chemical entities.
Advancements in Organic Synthesis Further research showcases the compound's role in the synthesis of substituted oxazoles, demonstrating its adaptability in organic synthesis. A sequence of regiocontrolled halogenation and palladium-catalyzed coupling reactions has enabled the synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate. This methodology has been applied to produce a series of 2,4-disubstituted, 2,5-disubstituted, and 2,4,5-trisubstituted oxazoles, evidencing the intermediate's versatility and utility in creating complex organic frameworks (Hodgetts & Kershaw, 2002).
Exploration of Novel Chemical Reactions Additionally, the compound has facilitated the exploration of unprecedented chemical reactions, such as the base-promoted cascade transformation of pyrimidinone derivatives into novel tricyclic bis-diazepinones. This reaction exemplifies the innovative use of ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate derivatives in generating complex cyclic structures, contributing to the advancement of synthetic chemistry and the discovery of new reaction pathways (Shutalev, Fesenko, Cheshkov, & Goliguzov, 2008).
Polymorphism and Structural Analysis The study of polymorphism and structural properties of related derivatives, such as ethyl (2-chloromethyl-2,3-dihydro-5H-oxazolo[3, 2-a]pyrimidin-5-one)-6-carboxylate, provides insight into the physical and chemical characteristics of these compounds. Such research is crucial for understanding the stability, solubility, and crystalline forms of pharmaceutical intermediates, which can influence drug formulation and development (Chaimbault et al., 2000).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO3/c1-2-11-7(10)5-4-9-6(3-8)12-5/h4H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCJQTJCGOSGEQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560773 |
Source


|
| Record name | Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate | |
CAS RN |
96315-26-3 |
Source


|
| Record name | Ethyl 2-(chloromethyl)-1,3-oxazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80560773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

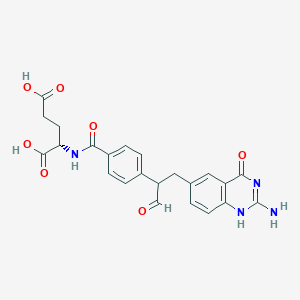


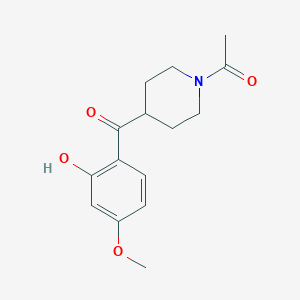


![Dodecyl [2-(trifluoromethyl)phenyl] ether](/img/structure/B131779.png)
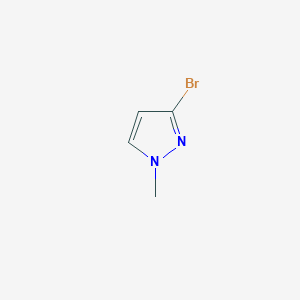
![2-[(3-Pyridinylmethyl)amino]-4,5,7-trimethylbenzothiazol-6-ol](/img/structure/B131781.png)


